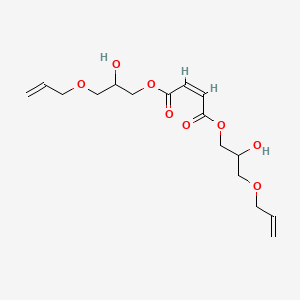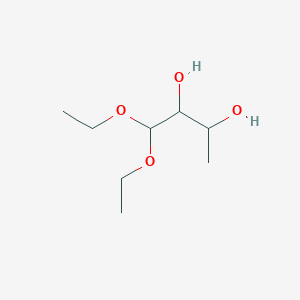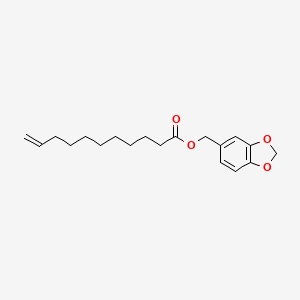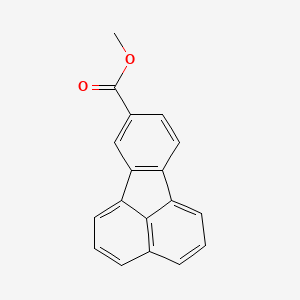
8-Fluoranthenecarboxylic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoranthenecarboxylic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular ester is derived from fluoranthene, a polycyclic aromatic hydrocarbon, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoranthenecarboxylic acid, methyl ester typically involves the esterification of 8-fluoranthenecarboxylic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoranthenecarboxylic acid, methyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 8-Fluoranthenecarboxylic acid and methanol.
Reduction: 8-Fluoranthenemethanol.
Substitution: Various substituted fluoranthene derivatives.
Scientific Research Applications
8-Fluoranthenecarboxylic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-fluoranthenecarboxylic acid, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The specific pathways and targets depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Methyl benzoate: Another ester with a similar structure but derived from benzoic acid.
Ethyl acetate: A simpler ester commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Uniqueness: 8-Fluoranthenecarboxylic acid, methyl ester is unique due to its polycyclic aromatic structure, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring stability and specific interactions with other molecules .
Properties
CAS No. |
6374-62-5 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
methyl fluoranthene-8-carboxylate |
InChI |
InChI=1S/C18H12O2/c1-20-18(19)12-8-9-13-14-6-2-4-11-5-3-7-15(17(11)14)16(13)10-12/h2-10H,1H3 |
InChI Key |
YWRNGHKZUBFWFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



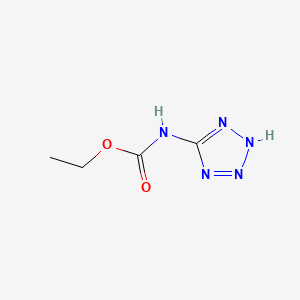
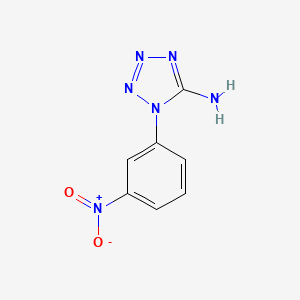


![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)


